Tert-butoxycarbonylamino-O-tolyl-acetic acid

Description

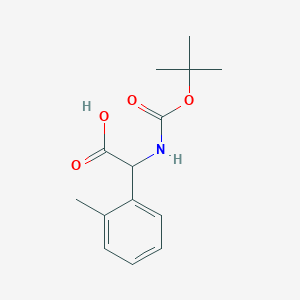

Tert-butoxycarbonylamino-O-tolyl-acetic acid: is a chemical compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, which is further connected to an O-tolyl-acetic acid moiety. This compound is primarily used in organic synthesis, particularly in the protection of amines during peptide synthesis.

Properties

IUPAC Name |

2-(2-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-9-7-5-6-8-10(9)11(12(16)17)15-13(18)19-14(2,3)4/h5-8,11H,1-4H3,(H,15,18)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGMPKTUPLFYBGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00960918 | |

| Record name | {[tert-Butoxy(hydroxy)methylidene]amino}(2-methylphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00960918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40512-48-9 | |

| Record name | {[tert-Butoxy(hydroxy)methylidene]amino}(2-methylphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00960918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Protection of Amines: The tert-butoxycarbonyl group is introduced to the amino group using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide.

Formation of Tert-butoxycarbonylamino-O-tolyl-acetic acid: The protected amine is then reacted with O-tolyl-acetic acid under suitable conditions to form the final compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The amino group can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the functional groups present in the molecule.

Common Reagents and Conditions:

Deprotection: Trifluoroacetic acid, hydrochloric acid.

Coupling Reactions: N,N’-diisopropylcarbodiimide, 1-hydroxybenzotriazole.

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Major Products Formed:

Deprotected Amines: Removal of the Boc group yields the free amine.

Substituted Derivatives: Various substituted products depending on the electrophiles used.

Scientific Research Applications

Medicinal Chemistry

Tert-butoxycarbonylamino-O-tolyl-acetic acid is utilized in the synthesis of non-racemic α-amino acids, which are crucial for developing pharmaceuticals. These α-amino acids serve as building blocks for peptides and proteins, playing a vital role in drug design and development.

Case Study: Synthesis of Non-Racemic α-Amino Acids

A recent study demonstrated an efficient method for synthesizing non-racemic α-amino acids using this compound as a precursor. The method involved a stereocontrolled rearrangement facilitated by an iron catalyst, achieving high enantiomeric excess (up to 98%) for α-monosubstituted and α,α-disubstituted amino acids. This high enantiomeric purity is essential for pharmaceutical applications, where specific stereochemistry can significantly influence biological activity .

Organic Synthesis

The compound is also employed as a protecting group in organic synthesis. The tert-butoxycarbonyl (Boc) group is widely used to protect amines during chemical reactions, allowing for selective functionalization of other reactive sites.

Data Table: Protecting Group Applications

| Protecting Group | Reaction Type | Example Compound | Yield (%) |

|---|---|---|---|

| Tert-butoxycarbonyl | Amino Acid Synthesis | N-Boc-phenylglycine | 90 |

| Tert-butoxycarbonyl | Peptide Synthesis | Boc-protected dipeptides | Varies |

| Tert-butoxycarbonyl | Alkaloid Derivatization | Boc-protected alkaloids | High |

Biochemical Research

In biochemical research, this compound has been investigated for its potential therapeutic applications. Research indicates that compounds derived from this structure may inhibit specific enzymes linked to various diseases.

Case Study: Therapeutic Potential

A patent outlines the use of compounds similar to this compound in treating conditions such as myotonic dystrophy type II and rheumatoid arthritis. These compounds act as inhibitors of specific enzymes (H-PGDS), suggesting their potential in managing inflammatory conditions .

Mechanism of Action

Mechanism of Action: The primary function of tert-butoxycarbonylamino-O-tolyl-acetic acid is to protect the amino group during chemical reactions. The Boc group stabilizes the amino group, preventing unwanted side reactions. Upon completion of the desired reactions, the Boc group can be selectively removed under acidic conditions, revealing the free amine for further modifications .

Molecular Targets and Pathways: The compound interacts with various molecular targets, including amino acids and peptides, through the formation of amide bonds. The pathways involved include nucleophilic substitution and deprotection reactions.

Comparison with Similar Compounds

Tert-butoxycarbonylamino-acetic acid: Similar structure but lacks the O-tolyl group.

Tert-butoxycarbonylamino-benzoic acid: Contains a benzoic acid moiety instead of the O-tolyl group.

Tert-butoxycarbonylamino-propionic acid: Features a propionic acid moiety.

Uniqueness: Tert-butoxycarbonylamino-O-tolyl-acetic acid is unique due to the presence of the O-tolyl group, which imparts specific chemical properties and reactivity. This makes it particularly useful in the synthesis of complex peptides and proteins .

Biological Activity

Tert-butoxycarbonylamino-O-tolyl-acetic acid (TBCA) is a synthetic compound characterized by its unique molecular structure, which includes a tert-butoxycarbonyl group, an amino group, and an O-tolyl group attached to an acetic acid moiety. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry.

- Molecular Formula : C₁₄H₁₉NO₄

- Molecular Weight : 265.31 g/mol

- Solubility : Soluble in organic solvents with moderate water solubility.

Synthesis Methods

TBCA can be synthesized through various chemical reactions, including:

- N-Boc Protection : The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during synthesis.

- Acylation : The O-tolyl group is introduced through acylation reactions with acetic acid derivatives.

Anticancer Properties

Recent studies have indicated that TBCA exhibits significant anticancer activity. The compound's structural similarities to other known anticancer agents suggest potential mechanisms of action, including:

- Inhibition of Protein Kinases : TBCA may inhibit specific protein kinases involved in cancer cell proliferation and survival, similar to other compounds targeting the MARK4 kinase pathway .

- Cell Cycle Arrest : In vitro studies have shown that TBCA can induce cell cycle arrest in cancer cell lines, leading to decreased proliferation rates.

Cytotoxicity Studies

Cytotoxicity assays have been conducted on various cancer cell lines, revealing that TBCA displays selective toxicity against certain types of cancer cells while sparing normal cells. For instance:

| Cell Line | EC50 (μM) | Effect |

|---|---|---|

| MDA-MB-435 (breast) | 3.5 | Significant cytotoxicity |

| U251 (glioblastoma) | 4.0 | Moderate cytotoxicity |

| HGF (normal fibroblast) | 10.0 | Minimal cytotoxicity |

These results indicate that TBCA could be a promising lead compound for further development as an anticancer agent.

Case Studies and Research Findings

- In Vitro Characterization : A comprehensive study evaluated the biological characterization of TBCA and related compounds, highlighting its potential as a Haspin inhibitor, which is crucial for chromosome segregation during mitosis .

- Mechanistic Insights : Research has shown that TBCA interacts with specific amino acids in target proteins, affecting their function and leading to altered cellular responses .

- Pharmacological Potential : The unique structural features of TBCA allow for modifications that could enhance its pharmacological properties, making it suitable for further development into therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.